[(5-Bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride

NNMT inhibitor methyltransferase purity requirement

[(5-Bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride (CAS 2126162-53-4) is a brominated pyrimidine derivative featuring a secondary N-methylmethanamine side chain at the 2-position, supplied as the hydrochloride salt with a molecular formula of C₆H₉BrClN₃ and a molecular weight of 238.51 g/mol. The compound belongs to the 5-bromopyrimidine building block class, which serves as a critical intermediate in the synthesis of kinase inhibitors , methyltransferase inhibitors—including nicotinamide N-methyltransferase (NNMT) and protein arginine methyltransferases (PRMTs) —and PROTAC (PROteolysis TArgeting Chimera) bifunctional degraders.

Molecular Formula C6H9BrClN3
Molecular Weight 238.51
CAS No. 2126162-53-4
Cat. No. B2725970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride
CAS2126162-53-4
Molecular FormulaC6H9BrClN3
Molecular Weight238.51
Structural Identifiers
SMILESCNCC1=NC=C(C=N1)Br.Cl
InChIInChI=1S/C6H8BrN3.ClH/c1-8-4-6-9-2-5(7)3-10-6;/h2-3,8H,4H2,1H3;1H
InChIKeyRIFKOUMPYYZRHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(5-Bromopyrimidin-2-yl)methyl](methyl)amine Hydrochloride (CAS 2126162-53-4): Procurement-Ready Building Block for Methyltransferase-Targeted Drug Discovery


[(5-Bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride (CAS 2126162-53-4) is a brominated pyrimidine derivative featuring a secondary N-methylmethanamine side chain at the 2-position, supplied as the hydrochloride salt with a molecular formula of C₆H₉BrClN₃ and a molecular weight of 238.51 g/mol . The compound belongs to the 5-bromopyrimidine building block class, which serves as a critical intermediate in the synthesis of kinase inhibitors [1], methyltransferase inhibitors—including nicotinamide N-methyltransferase (NNMT) [2] and protein arginine methyltransferases (PRMTs) [3]—and PROTAC (PROteolysis TArgeting Chimera) bifunctional degraders . The 5-bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the N-methyl secondary amine offers a distinct steric and electronic profile compared to primary amine or directly N-linked analogs .

Why Generic 5-Bromopyrimidine Analogs Cannot Replace [(5-Bromopyrimidin-2-yl)methyl](methyl)amine Hydrochloride in Methyltransferase and PROTAC Programs


Within the 5-bromopyrimidine building block family, seemingly minor structural variations—the presence or absence of an N-methyl group, the length of the linker between the pyrimidine core and the amine, or the choice of salt form—produce functionally distinct chemical entities that are not interchangeable. The des-methyl primary amine analog, (5-bromopyrimidin-2-yl)methanamine (CAS 1240783-02-1), exhibits a different hydrogen-bonding donor/acceptor profile (HBD = 2 vs. 1 for the N-methyl secondary amine) . The directly N-linked isomer, 5-bromo-N-methylpyrimidin-2-amine (CAS 31402-54-7), lacks the methylene spacer, resulting in altered conformational flexibility and electronic conjugation between the amine and the aromatic ring . The free base form (CAS 1339867-57-0) differs in solubility, hygroscopicity, and weighing accuracy compared to the hydrochloride salt . Furthermore, different bromine positional isomers (2-bromo, 4-bromo) present entirely different reactivity profiles for cross-coupling . In methyltransferase inhibitor SAR programs documented in US20250017936A1, the secondary amine linker geometry directly impacts NNMT binding affinity [1]. These structural distinctions mean that generic in-class substitution without quantitative justification can introduce uncontrolled variables in synthetic yield, biological assay reproducibility, and scale-up consistency.

[(5-Bromopyrimidin-2-yl)methyl](methyl)amine Hydrochloride: Head-to-Head Procurement Evidence vs. Closest Analogs


Purity-Activity Nexus: 98% HCl Salt vs. 95% Free Base in Parallel Methyltransferase Assay Performance

The hydrochloride salt (CAS 2126162-53-4) is commercially available at 98% purity , a threshold exceeding the 95% specification typical of the corresponding free base (CAS 1339867-57-0) . In US20250017936A1, compound 5g—a 5-bromopyrimidine-containing bisubstrate NNMT inhibitor with a secondary amine linker analogous to the target compound's N-methylmethanamine motif—achieved Ki = 140 nM against full-length recombinant human NNMT expressed in E. coli BL21(DE3) [1]. While direct trace-impurity impact data for 2126162-53-4 are not disclosed, the 3% purity differential between salt and free base forms is meaningful in methyltransferase inhibitor programs where residual primary amine impurities from incomplete N-methylation can compete for the SAM-binding pocket and confound IC₅₀ determinations [2].

NNMT inhibitor methyltransferase purity requirement

Salt-Form Optimization: Hydrochloride (MW 238.51) Solubility and Handling vs. Free Base (MW 202.05) in Aqueous Reaction Conditions

The hydrochloride salt of [(5-bromopyrimidin-2-yl)methyl](methyl)amine (CAS 2126162-53-4, MW 238.51 g/mol) is formulated to enhance aqueous solubility and improve solid-state handling characteristics relative to the free base (CAS 1339867-57-0, MW 202.05 g/mol) . General class-level evidence confirms that hydrochloride salt formation of aminopyrimidine building blocks improves water solubility, enabling direct use in aqueous-compatible reaction conditions (e.g., amide coupling in water/THF mixtures, bioconjugation) without pre-neutralization steps . The free base, by contrast, is an oil or low-melting solid that presents weighing accuracy and storage stability challenges. The compound's computed logP of 1.3803 indicates moderate lipophilicity; salt formation shifts the apparent partition coefficient, which is advantageous for sequential synthetic steps requiring aqueous washes.

salt selection aqueous solubility hydrochloride salt building block handling

Methyl Substitution Impact: N-Methylmethanamine Linker vs. Primary Amine in NNMT Binding Affinity

The N-methyl secondary amine in [(5-bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride introduces a tertiary sp³ carbon (N-CH₃) that modulates both steric bulk and hydrogen-bond donor count (HBD = 1) relative to the des-methyl primary amine analog, (5-bromopyrimidin-2-yl)methanamine (CAS 1240783-02-1, HBD = 2, HBA = 3) . In the NNMT inhibitor series disclosed in US20250017936A1, compound 5g—which incorporates a secondary amine linker attached to the 5-bromopyrimidine scaffold—exhibited Ki = 140 nM, while compound 5c, with a closely related linker geometry, achieved IC₅₀ = 110 nM [1]. By comparison, the PRMT6 inhibitor CHEMBL3938938, which contains a bromopyrimidine core linked via a primary amine-containing motif, showed IC₅₀ = 44 nM against PRMT6 but displayed 5.88 × 10⁴ nM (>58 μM) against PRMT1, indicating that linker methylation status contributes to subtype selectivity [2]. These cross-study data suggest that the N-methyl substituent in 2126162-53-4 provides a distinct pharmacophoric feature that cannot be replicated by des-methyl analogs.

NNMT inhibitor linker SAR secondary amine N-methylation

Linker-Enabled Application Space: PROTAC Degrader Synthesis vs. Directly N-Linked Building Blocks

The N-methylmethanamine side chain (NH-CH₃ attached via a methylene -CH₂- spacer) in CAS 2126162-53-4 provides a synthetic handle distinct from directly N-linked analogs such as 5-bromo-N-methylpyrimidin-2-amine (CAS 31402-54-7) where the amine is conjugated directly to the pyrimidine ring . The methylene spacer introduces an additional rotatable bond (Rotatable_Bonds = 2 vs. 1 for the directly linked analog) , which is a critical design parameter in PROTAC linker chemistry where conformational flexibility governs ternary complex formation efficiency . MedChemExpress explicitly classifies 5-bromopyrimidine derivatives with extended amine linkers as PROTAC linkers suitable for connecting an E3 ubiquitin ligase ligand to a target protein ligand . The directly N-linked analog (CAS 31402-54-7), with its melting point of 171–173°C , is a crystalline solid suited for traditional kinase inhibitor synthesis but lacks the linker architecture required for bifunctional degrader construction.

PROTAC linker targeted protein degradation methylene spacer bifunctional degrader

Impurity Profiling Enabled by Computed logP Differential: HCl Salt (logP 1.38) vs. Directly N-Linked Analog (logP 1.28–1.35)

The computed logP of [(5-bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride (CAS 2126162-53-4) is 1.3803 , compared to logP values of 1.2808–1.3538 reported for the directly N-linked analog 5-bromo-N-methylpyrimidin-2-amine (CAS 31402-54-7) [1][2]. This Δ logP of approximately 0.03–0.10 units translates to a measurable retention time shift under reversed-phase HPLC conditions, enabling chromatographic resolution of the two analogs if present as cross-contaminants in synthetic mixtures. In methyltransferase inhibitor programs, where both the N-methylmethanamine and directly N-linked scaffolds may be explored within the same SAR campaign, the ability to analytically distinguish and quantify each species is essential for batch release and structure confirmation [3].

logP impurity profiling chromatographic separation salt form

Procurement Risk Mitigation: Hydrobromide Salt Absence vs. Hydrochloride as the Preferred Salt Form for Cross-Coupling Compatibility

The hydrochloride salt (CAS 2126162-53-4) is the predominant commercial form for this compound, in contrast to the alternative hydrobromide salt form available for related 5-bromopyrimidine methanamine analogs (e.g., (5-bromopyrimidin-2-yl)methanamine hydrobromide offered through custom synthesis channels) [1]. The hydrobromide counterion introduces an additional bromide source into the reaction mixture, which can compete with the aryl bromide on the pyrimidine ring during palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), potentially generating undesired side products. Class-level precedent demonstrates that chloride counterions are generally innocuous in Pd(0)/Pd(II) catalytic cycles, whereas excess bromide ions can participate in ligand exchange at the metal center and alter catalytic turnover rates . The consistent specification of 98% purity with the hydrochloride salt form eliminates this procurement variable.

salt form selection cross-coupling compatibility procurement specification

[(5-Bromopyrimidin-2-yl)methyl](methyl)amine Hydrochloride: Evidence-Based Application Scenarios for Procurement Decision-Making


PROTAC Bifunctional Degrader Synthesis Requiring a Flexible Methylene-Spaced Secondary Amine Linker

In targeted protein degradation (TPD) programs, PROTAC molecules require a linker that provides sufficient conformational flexibility to enable ternary complex formation between the E3 ubiquitin ligase, the PROTAC, and the target protein . [(5-Bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride (CAS 2126162-53-4) offers two rotatable bonds (the methylene spacer and the N-CH₃ group) and a 5-bromine atom as a synthetic handle for installing the target-protein ligand via cross-coupling, making it directly applicable as a PROTAC linker precursor . The directly N-linked analog (CAS 31402-54-7), with only one rotatable bond, cannot provide the same conformational degrees of freedom required for ternary complex accommodation . Procurement of the hydrochloride salt form ensures aqueous solubility during linker conjugation steps without requiring additional base neutralization .

Nicotinamide N-Methyltransferase (NNMT) Inhibitor Lead Optimization with Secondary Amine Linker SAR

US20250017936A1 establishes that 5-bromopyrimidine scaffolds connected via secondary amine linkers yield potent NNMT inhibitors, with exemplified compounds 5c (IC₅₀ = 110 nM) and 5g (Ki = 140 nM) . The N-methylmethanamine motif in CAS 2126162-53-4 directly maps onto this pharmacophore, providing a validated starting point for NNMT inhibitor SAR expansion . The 98% purity specification reduces the risk that residual unmethylated primary amine impurity—which would present an additional hydrogen-bond donor (Δ HBD = +1)—confounds IC₅₀ determinations in biochemical NNMT assays . The computed logP of 1.38 supports membrane permeability in cell-based NNMT inhibition follow-up studies .

Protein Arginine Methyltransferase (PRMT) Isoform-Selective Inhibitor Design

Cross-study BindingDB data demonstrates that bromopyrimidine-containing methyltransferase inhibitors can achieve significant isoform selectivity within the PRMT family: a related inhibitor showed IC₅₀ = 44 nM against PRMT6 but only 58,800 nM against PRMT1—a selectivity ratio exceeding 1,300-fold . The N-methyl secondary amine in CAS 2126162-53-4 contributes to this selectivity profile by reducing the hydrogen-bond donor count (HBD = 1) relative to primary amine analogs (HBD = 2), which modulates binding interactions within the SAM-binding pocket . For PRMT-targeted oncology programs where subtype selectivity is critical for therapeutic window, procurement of 2126162-53-4 ensures the correct amine substitution pattern is installed from the first synthetic step .

Parallel Medicinal Chemistry Library Synthesis with Aqueous-Compatible Building Blocks

In high-throughput parallel synthesis workflows, building blocks must be accurately weighable, stable under ambient conditions, and soluble in aqueous/organic solvent mixtures commonly used for amide coupling, reductive amination, and bioconjugation . The hydrochloride salt form of CAS 2126162-53-4 provides solid-state handling advantages (non-hygroscopic crystalline solid) over the free base (CAS 1339867-57-0, typically an oil or low-melting solid at 95% purity) . With a molecular weight of 238.51 g/mol and computed logP of 1.38, the compound is compatible with standard DMSO stock solution preparation (10–100 mM) for automated liquid handling systems . The GHS hazard classification (Warning; H302, H315, H319, H335) is comparable to other 5-bromopyrimidine building blocks and manageable under standard laboratory PPE protocols .

Quote Request

Request a Quote for [(5-Bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.